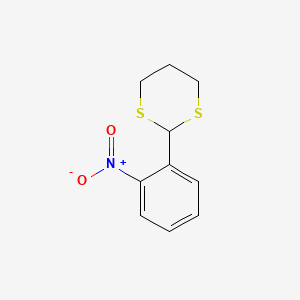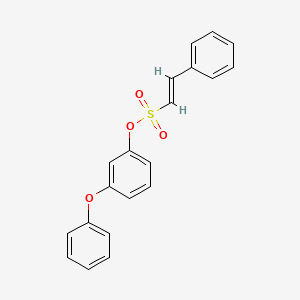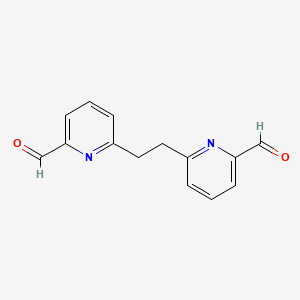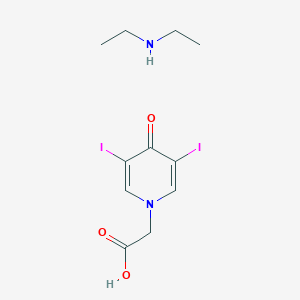
1,3-Dithiane, 2-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2-(2-nitrophenyl)- is an organosulfur compound that features a 1,3-dithiane ring substituted with a 2-nitrophenyl group. This compound is part of a broader class of 1,3-dithianes, which are known for their versatility in organic synthesis, particularly as intermediates in the synthesis and interconversion of monocarbonyl and 1,2-dicarbonyl compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(2-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiane ring .
Industrial Production Methods
Industrial production of 1,3-dithianes often involves the use of polyphosphoric acid and acetic acid as deprotecting agents. This method is favored due to its mild reaction conditions and high efficiency . Additionally, mercury (II) nitrate trihydrate has been used for the solid-state deprotection of 1,3-dithianes, yielding the corresponding carbonyl compounds in excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiane, 2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dithiane, 2-(2-nitrophenyl)- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane, 2-(2-nitrophenyl)- involves its ability to act as a nucleophilic acylating agent. The sulfur atoms in the 1,3-dithiane ring stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals . This stabilization allows the compound to undergo various nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dioxane: Contains oxygen atoms instead of sulfur.
1,3-Oxathiane: Contains both sulfur and oxygen atoms in the ring.
Uniqueness
1,3-Dithiane, 2-(2-nitrophenyl)- is unique due to its combination of a 1,3-dithiane ring with a nitrophenyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
35531-58-9 |
|---|---|
Formule moléculaire |
C10H11NO2S2 |
Poids moléculaire |
241.3 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2 |
Clé InChI |
RDJLLIFTXQSIQG-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)


![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)


![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
